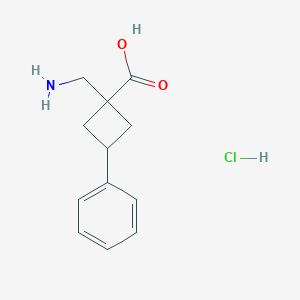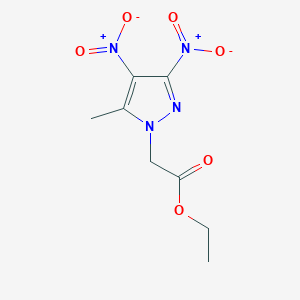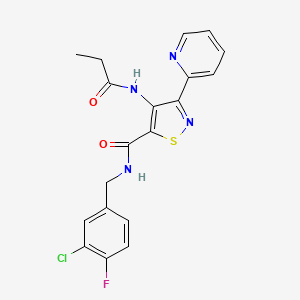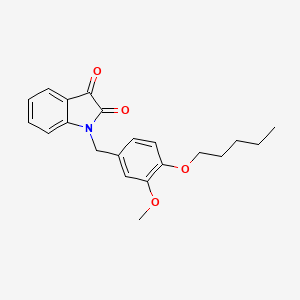![molecular formula C19H19ClN2OS2 B2716282 5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-74-7](/img/structure/B2716282.png)
5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole” is a complex organic molecule. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. Additionally, it has sulfanyl, methyl, and chloro groups attached to the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of reactive functional groups like sulfanyl and chloro groups might make it susceptible to various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of different functional groups can influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Acid-Base Equilibria
The electrochemical behavior and acid-base equilibria of related pyrazole derivatives have been investigated through polarographic studies. These compounds undergo reduction in a series of irreversible, diffusion-controlled waves over different pH ranges. Such studies help understand the electrochemical properties and potential applications of pyrazole compounds in various scientific fields (Seth, Bannerjee, & Sharma, 1981).
Catalytic Synthesis Applications
Pyrazole derivatives have been synthesized using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst. This method offers a green, simple, and efficient way for the synthesis of pyrazole compounds, highlighting their potential in pharmaceutical and chemical synthesis applications (Moosavi‐Zare et al., 2013).
Structural and Molecular Docking Studies
Structural determination and molecular docking studies on tetrazole derivatives, closely related to the chemical structure of interest, provide insights into their potential as COX-2 inhibitors. Such research helps in the design of new therapeutic agents by understanding the interaction of these molecules with biological targets (Al-Hourani et al., 2015).
Annular Tautomerism in NH-Pyrazoles
Research on the annular tautomerism of NH-pyrazoles has been conducted to understand their structural behavior in solution and the solid state. This study provides valuable information on the stability and reactivity of pyrazole derivatives, which is crucial for their application in medicinal chemistry and material science (Cornago et al., 2009).
Pharmacological Evaluation
The pharmacological potential of pyrazole novel derivatives has been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are fundamental for the development of new drugs based on pyrazole structures (Faheem, 2018).
Corrosion Inhibition Performance
Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. This research highlights the application of pyrazole compounds in industrial processes, particularly in corrosion prevention (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS2/c1-22-19(20)17(12-24-16-10-8-14(23-2)9-11-16)18(21-22)13-25-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFNIQHNWDJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)






